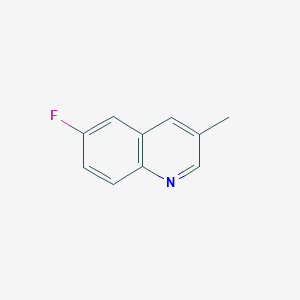

6-Fluoro-3-methylquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNYSGFNNRTXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577435 | |

| Record name | 6-Fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137595-46-1 | |

| Record name | 6-Fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Fluoro-3-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Fluoro-3-methylquinoline. In the absence of directly published experimental spectra for this specific compound, this document employs a rigorous, predictive methodology grounded in established NMR principles and data from closely related analogues. By systematically applying substituent chemical shift (SCS) effects for fluorine and methyl groups to the known spectral data of the parent quinoline scaffold, we present a detailed, assigned set of predicted chemical shifts and coupling constants. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the structural elucidation and characterization of substituted quinolines. The document includes a standard experimental protocol for NMR data acquisition, detailed spectral interpretation, and visualizations to illustrate molecular structure and key correlations.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The introduction of substituents onto the quinoline core allows for the fine-tuning of its physicochemical and biological properties. 6-Fluoro-3-methylquinoline is a representative example of such a tailored molecule, incorporating a fluorine atom, known to enhance metabolic stability and binding affinity, and a methyl group, which can influence steric and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural determination of organic molecules.[2] It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide offers a foundational understanding of the expected ¹H and ¹³C NMR spectra of 6-Fluoro-3-methylquinoline, serving as a valuable reference for its synthesis, characterization, and application.

Molecular Structure and Numbering

For clarity, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Figure 1: Structure and numbering of 6-Fluoro-3-methylquinoline.

Experimental and Predictive Methodology

Standard Protocol for NMR Data Acquisition

The following represents a self-validating, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted quinolines.

Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of the sample (e.g., 6-Fluoro-3-methylquinoline).

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and well-defined residual solvent peak.[3] Other solvents like DMSO-d₆ can be used if solubility is an issue.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[4]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer): [3]

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16, depending on sample concentration.

-

Spectral Width (sw): ~16 ppm, centered around 6 ppm.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').[5]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, as ¹³C is much less sensitive than ¹H.

-

Spectral Width (sw): ~250 ppm, centered around 120 ppm.[6]

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both spectra.

Rationale for Predictive Analysis

The predictive analysis herein is based on the principle of the additivity of substituent chemical shift (SCS) effects.[7] The electronic influence of a substituent on the chemical shifts of nearby and distant nuclei is often predictable and transferable between similar molecular systems. Our approach involves:

-

Using the experimentally determined and assigned ¹H and ¹³C NMR data of quinoline as a base.[8]

-

Determining the SCS effects of a methyl group at the 3-position and a fluorine atom at the 6-position from data on 3-methylquinoline and 6-fluoroquinoline, respectively.

-

Applying these SCS values to the base quinoline data to predict the chemical shifts for 6-Fluoro-3-methylquinoline.

-

Estimating coupling constants based on typical values observed in substituted quinolines and fluoroaromatic compounds.[9]

This method provides a scientifically robust estimation that is invaluable for spectral assignment and verification upon experimental acquisition.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show six signals in the aromatic region and one signal for the methyl group. The fluorine atom at C-6 will introduce additional couplings to H-5 and H-7.

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale for Assignment |

| H-2 | 8.65 - 8.75 | s (broad) | - | Located α to the nitrogen, significantly deshielded. Appears as a broad singlet due to the adjacent C-3 with no proton. |

| H-4 | 7.90 - 8.00 | s | - | Located γ to the nitrogen and adjacent to the methyl-substituted C-3. Expected to be a sharp singlet. |

| H-8 | 8.05 - 8.15 | d | J(H8-H7) ≈ 8.5 | Peri-position to the nitrogen, leading to deshielding. Coupled only to H-7. |

| H-5 | 7.80 - 7.90 | dd | J(H5-H7) ≈ 2.5, J(H5-F) ≈ 9.0 | Ortho to the fluorine atom, deshielded. Shows coupling to meta H-7 and a larger ortho coupling to the fluorine atom. |

| H-7 | 7.45 - 7.55 | ddd | J(H7-H8) ≈ 8.5, J(H7-H5) ≈ 2.5, J(H7-F) ≈ 5.0 | Coupled to H-8, H-5, and shows a smaller meta coupling to the fluorine atom. |

| 3-CH₃ | 2.50 - 2.60 | s | - | Standard chemical shift for a methyl group on an aromatic ring. |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display 10 distinct signals for the quinoline core carbons and one for the methyl group. The carbon directly attached to the fluorine (C-6) will show a large one-bond C-F coupling, and other nearby carbons will exhibit smaller, long-range couplings.

| Carbon | Predicted δ (ppm) | Predicted ¹JCF (Hz) | Rationale for Assignment |

| C-2 | 151.0 - 152.0 | - | α to nitrogen, deshielded. |

| C-3 | 135.0 - 136.0 | - | Substituted with a methyl group. |

| C-4 | 146.5 - 147.5 | - | γ to nitrogen, deshielded. |

| C-4a | 128.0 - 129.0 | small ³JCF | Bridgehead carbon. |

| C-5 | 123.0 - 124.0 | d, ²JCF ≈ 22 | Ortho to the fluorine-bearing carbon. |

| C-6 | 159.0 - 162.0 | d, ¹JCF ≈ 250 | Directly bonded to fluorine, shows a large C-F coupling and is significantly deshielded.[10] |

| C-7 | 118.0 - 119.0 | d, ²JCF ≈ 21 | Ortho to the fluorine-bearing carbon. |

| C-8 | 130.0 - 131.0 | d, ³JCF ≈ 8 | Para to the fluorine substituent. |

| C-8a | 147.0 - 148.0 | small ⁴JCF | Bridgehead carbon adjacent to nitrogen. |

| 3-CH₃ | 18.0 - 19.0 | - | Typical chemical shift for an aromatic methyl group. |

Visualization of Key Structural Correlations

To confirm the assignments predicted above, two-dimensional (2D) NMR experiments are indispensable. The following diagram illustrates the expected correlations in a Heteronuclear Single Quantum Coherence (HSQC) experiment, which maps direct one-bond connections between protons and carbons.

Figure 2: Predicted HSQC correlations for 6-Fluoro-3-methylquinoline.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 6-Fluoro-3-methylquinoline, grounded in established spectroscopic principles and data from analogous compounds. The provided tables of predicted chemical shifts and coupling constants, along with the rationale for each assignment, offer a robust starting point for the structural verification of this molecule. The inclusion of a standard experimental protocol and a visualization of key 2D NMR correlations further enhances the practical utility of this guide for researchers in synthetic chemistry and drug discovery. Upon synthesis, the experimental data can be compared against these predictions to facilitate a rapid and confident structural elucidation.

References

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- The Royal Society of Chemistry. (2018). Supplementary Information.

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy.

- ResearchGate. (2025). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- Basic- NMR- Experiments. (n.d.).

- ACS Publications. (2017, October 30). 13C Satellite-Free 1H NMR Spectra.

- ResearchGate. (2025). Influence of fluorine substituents on the NMR properties of phenylboronic acids.

- eGrove - University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- NIH. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives.

- PMC - NIH. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems.

- HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.

- Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.

- RSC Publishing. (n.d.). F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds.

- FLUORINE COUPLING CONSTANTS. (n.d.).

- Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin.

- MSU chemistry. (n.d.). Basic Practical NMR Concepts.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Fluorine NMR. (n.d.).

- CHEMISTRY RESEARCH LABORATORY. (n.d.). A User Guide to Modern NMR Experiments.

- MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules.

- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- PMC - NIH. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.

- UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. hmc.edu [hmc.edu]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 6-Fluoro-3-methylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Fluoro-3-methylquinoline in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic introduction of a fluorine atom at the 6-position of the quinoline ring has been a pivotal development, particularly in the field of antibiotics, giving rise to the highly successful fluoroquinolone class.[1][2] This substitution is known to enhance metabolic stability, improve pharmacokinetic profiles, and modulate the electronic properties of the molecule, often leading to increased potency.[3] The addition of a methyl group at the 3-position further diversifies the chemical space, offering opportunities for fine-tuning steric and electronic interactions with biological targets.

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive technique for elucidating the solid-state structure of crystalline compounds, providing a wealth of information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.[4][5] This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the crystal structure analysis of 6-fluoro-3-methylquinoline derivatives. While a crystal structure for the parent 6-fluoro-3-methylquinoline is not publicly available in the Cambridge Structural Database (CSD), this guide will leverage data from closely related derivatives to illustrate the principles and methodologies of such analyses.

Part 1: Synthesis and Crystallization of 6-Fluoro-3-methylquinoline Derivatives

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis Strategies

The synthesis of 6-fluoro-3-methylquinoline derivatives can be approached through various established methods for quinoline ring formation. A common strategy involves the cyclization of appropriately substituted anilines. For instance, a plausible route to a 6-fluoro-3-methylquinoline derivative could involve the reaction of a 4-fluoroaniline precursor with a suitable three-carbon component that introduces the methyl group at the 3-position.

One general synthetic approach for related quinoline derivatives involves the reaction of a substituted aniline with an α,β-unsaturated ketone or aldehyde, followed by cyclization and oxidation. For example, the synthesis of certain quinoline derivatives can be achieved through a one-pot reaction involving an aniline, an aldehyde, and a cyclic 1,3-diketone, catalyzed by a reusable catalyst in an environmentally friendly solvent like water.[6] While the specific synthesis of 6-fluoro-3-methylquinoline would require tailored conditions, the principles of quinoline synthesis provide a solid foundation for its preparation.[1][7]

Experimental Protocol: Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Step-by-Step Methodology for Crystal Growth:

-

Purification of the Compound: The starting material must be of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography, recrystallization, or sublimation should be employed.

-

Solvent Selection: A systematic screening of solvents is necessary. An ideal solvent will dissolve the compound when heated but will lead to supersaturation upon slow cooling, allowing for controlled crystal growth. Solvents of varying polarities should be tested.

-

Slow Evaporation Technique:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to create a near-saturated solution.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

-

Slow Cooling Technique:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

-

-

Vapor Diffusion Technique:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "poor" solvent).

-

Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the process of determining their three-dimensional structure can begin. This involves data collection, structure solution, and refinement.

Data Collection

A single crystal is mounted on a goniometer head and placed in a stream of X-rays. Modern diffractometers are equipped with sensitive detectors that measure the positions and intensities of the diffracted X-ray beams.[8] The crystal is rotated during data collection to ensure that all possible reflections are measured.

Structure Solution and Refinement

The collected diffraction data is a pattern of spots, each with a specific intensity. The process of converting this pattern into a three-dimensional model of the molecule is computationally intensive and involves two main stages:

-

Structure Solution: The initial challenge is to determine the phases of the diffracted X-rays, as this information is lost during the experiment. Direct methods or Patterson methods are commonly used to generate an initial electron density map.

-

Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.[4]

Visualizing the Workflow

The entire process from a synthesized compound to a refined crystal structure can be visualized as a systematic workflow.

Part 3: Interpreting the Crystal Structure: Key Insights

The refined crystal structure provides a wealth of information that is crucial for understanding the properties and potential biological activity of 6-fluoro-3-methylquinoline derivatives.

Molecular Geometry

The primary output of a crystal structure analysis is the precise three-dimensional coordinates of each atom in the asymmetric unit. From these coordinates, we can determine:

-

Bond Lengths and Angles: These parameters provide insight into the bonding within the molecule. For example, the C-F bond length and the bond lengths within the quinoline ring system can be compared to standard values to identify any electronic effects of the substituents.

-

Torsion Angles: These define the conformation of the molecule. For derivatives with flexible side chains, the torsion angles reveal the preferred spatial arrangement of these groups in the solid state.

-

Planarity of the Quinoline Ring: The quinoline ring system is generally planar. Deviations from planarity can be induced by bulky substituents or strong intermolecular interactions.[9]

Table 1: Representative Crystallographic Data for a Substituted 6-Methylquinoline Derivative (Ethyl 2-chloro-6-methylquinoline-3-carboxylate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [9] |

| Space Group | P2₁/n | [9] |

| a (Å) | 10.123 (2) | [9] |

| b (Å) | 16.543 (3) | [9] |

| c (Å) | 14.567 (3) | [9] |

| β (°) | 98.98 (3) | [9] |

| V (ų) | 2408.1 (8) | [9] |

| Z | 8 | [9] |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from a crystallographic study.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is crucial as they can influence physical properties such as solubility and melting point, and can provide insights into potential interactions with biological macromolecules.

Common intermolecular interactions observed in the crystal structures of quinoline derivatives include:

-

π-π Stacking: The planar aromatic rings of the quinoline system can stack on top of each other, leading to favorable electrostatic interactions. The centroid-to-centroid distance between stacked rings is a key parameter for quantifying this interaction.[10]

-

Hydrogen Bonding: While the parent 6-fluoro-3-methylquinoline does not have classical hydrogen bond donors, derivatives with substituents such as amino or hydroxyl groups can form strong hydrogen bonds that dictate the crystal packing.

-

C-H···π and C-H···F Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds as donors and the aromatic π-system or the fluorine atom as acceptors are also commonly observed.

-

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in these directional non-covalent interactions.

Visualizing Intermolecular Interactions

A diagram illustrating the key non-covalent interactions can provide a clearer understanding of the crystal packing.

The Role of the Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[11] It is an invaluable resource for researchers in this field, providing access to a vast collection of crystallographic data. The CSD can be used to:

-

Search for the crystal structures of specific compounds or classes of compounds.

-

Analyze trends in molecular geometry and intermolecular interactions.

-

Validate experimental results by comparing them to data from related structures.

Conclusion and Future Directions

The crystal structure analysis of 6-fluoro-3-methylquinoline derivatives provides fundamental insights into their three-dimensional architecture and the non-covalent forces that govern their solid-state assembly. This knowledge is indispensable for understanding their physicochemical properties and for guiding the design of new derivatives with enhanced biological activity. While the crystal structure of the parent 6-fluoro-3-methylquinoline remains to be determined, the methodologies and principles outlined in this guide, illustrated with data from closely related compounds, provide a robust framework for the structural elucidation of this important class of molecules. Future work in this area should focus on the synthesis and crystallization of a wider range of 6-fluoro-3-methylquinoline derivatives to build a comprehensive structure-activity relationship database, which will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

- Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 343-350.

- Fujinaga, M., Yamasaki, T., Kawamura, K., Kumata, K., Hatori, A., Yui, J., ... & Zhang, M. R. (2013). Synthesis and evaluation of 6-[1-(2-[18F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imaging of the metabotropic glutamate receptor type 1 in brain. Bioorganic & medicinal chemistry, 21(17), 5444–5452.

- Kantardjieff, K. A. (2001). Remote Access to an X-Ray Diffraction 'Collaboratory' for Research, Education and Training. Microscopy and Microanalysis, 7(S2), 1074-1075.

- Singh, R. P., & Chaudhary, A. (2020). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 5(35), 22448-22461.

- Popova, I. A., Matern, M. V., Rusinov, V. L., & Chupakhin, O. N. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Benzerka, W., Guesmi, A., Goudjil, M., & Laourari, N. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o899.

- Tabatabaeian, K., Khorshidi, S., Mamaghani, M., & Dadashi, M. (2014). A novel, convenient, efficient and environmentally benign one-pot three-component coupling reaction of 6-amino-1,3-dimethyluracil, aromatic aldehydes and cyclic 1,3-diketones for the synthesis of bioactive pyrimido[4,5-b]quinoline derivatives utilizing RuCl3·xH2O as a reusable homogenous catalyst in the absence of any organic solvents and H2O as a green solvent. RSC Advances, 4(34), 17748-17754.

-

Oreate AI. (2026, January 7). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

Iowa Research Online. (2022). CCDC 1958363: Experimental Crystal Structure Determination. Retrieved from [Link]

- Wouters, J., & Ooms, F. (2001). X-ray crystallography of chemical compounds. EXS, (91), 19-36.

- Calvez, M., & Giraud, F. (2020). Structural Characterization of the Millennial Antibacterial (Fluoro)

- Goudjil, M., Benzerka, W., & Guesmi, A. (2015). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline.

- Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 343-350.

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Iowa Research Online. (n.d.). CCDC 1820006: Experimental Crystal Structure Determination. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Amino-6-fluoro-3-methylquinoline AldrichCPR 203506-28-9 [sigmaaldrich.com]

- 8. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]

- 9. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [iro.uiowa.edu]

Quantum Chemical Calculations for Fluorinated Quinoline Isomers: A Technical Guide for Drug Discovery

Introduction: The Strategic Role of Fluorine in Quinoline-Based Drug Design

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[1][2] The strategic incorporation of fluorine atoms into the quinoline ring system has emerged as a powerful strategy to modulate the physicochemical and biological properties of these molecules.[3] Fluorine's unique electronic properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the effects of fluorination on quinoline isomers. We will delve into the theoretical underpinnings of these computational methods, present a detailed workflow for their application, and demonstrate how the resulting data can be leveraged to make informed decisions in the drug discovery process. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to accelerate their research.

Theoretical Foundations: Modeling Fluorinated Systems with Accuracy

The accurate theoretical description of fluorinated quinoline isomers requires a careful selection of computational methods. Density Functional Theory (DFT) has proven to be a robust and efficient method for studying the electronic structure and properties of medium-sized organic molecules.[5][6]

Choosing the Right Functional and Basis Set

For halogenated aromatic compounds, the choice of the DFT functional is critical. Hybrid functionals, such as B3LYP, are widely used and often provide a good balance between accuracy and computational cost for ground-state properties.[5][6] For more complex properties or systems where dispersion forces are significant, dispersion-corrected functionals like ωB97X-D or the double hybrid B2PLYP-D are recommended.[7][8][9]

The selection of the basis set is equally important, particularly for atoms with a high number of electrons like fluorine. Pople-style basis sets, such as 6-311+G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, are generally well-suited for these calculations, providing a good description of polarization and diffuse electron density.[10][11] For predicting NMR chemical shifts, basis sets like 6-31+G(d,p) have been shown to provide accurate results for fluorinated molecules.[12]

Accounting for the Solvent Environment

Biological processes occur in an aqueous environment, making it crucial to account for solvent effects in the calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), offer a computationally efficient way to incorporate the bulk effects of the solvent.[13][14][15][16] These models create a cavity around the solute molecule and represent the solvent as a continuous dielectric medium.[14][16]

A Step-by-Step Computational Workflow

The following protocol outlines a comprehensive workflow for the quantum chemical analysis of fluorinated quinoline isomers.

Caption: A comprehensive workflow for the quantum chemical analysis of fluorinated quinoline isomers.

Experimental Protocols

1. Structure Preparation:

-

Step 1: Generate the 2D structure of the fluorinated quinoline isomer using a chemical drawing software.

-

Step 2: Convert the 2D structure to a 3D model using a molecular editor like Avogadro.

-

Step 3: Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

2. DFT Calculations (using a quantum chemistry package like Gaussian):

-

Step 1: Geometry Optimization:

-

Select a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Include an implicit solvation model (e.g., PCM with water as the solvent).

-

Run the geometry optimization calculation to find the lowest energy conformation of the molecule.

-

-

Step 2: Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Verify that there are no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

-

-

Step 3: Electronic Property and NMR Calculations:

-

From the optimized geometry, calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

-

Calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

-

3. Advanced Analysis:

-

Step 1: Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

-

Step 2: Natural Bond Orbital (NBO) Analysis:

Interpreting the Computational Data for Drug Design

The data generated from these calculations provides a wealth of information that can guide the drug design process.

Electronic Properties and Reactivity

The HOMO and LUMO energies are crucial descriptors of a molecule's reactivity.[1][5] A smaller HOMO-LUMO gap generally indicates higher reactivity.[5] The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for understanding potential intermolecular interactions with a biological target.

Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack, offering insights into the metabolic fate of the molecule.[2]

Spectroscopic Properties: Predicting ¹⁹F NMR

The ability to accurately predict ¹⁹F NMR chemical shifts is a powerful tool for structural elucidation and for studying ligand-protein interactions.[12][21][22][23][24] By comparing the calculated chemical shifts of different isomers with experimental data, one can confirm the substitution pattern of a synthesized compound.[25]

Understanding Non-Covalent Interactions

QTAIM and NBO analyses provide a detailed picture of the intramolecular and intermolecular forces at play. For example, QTAIM can characterize hydrogen bonds and other non-covalent interactions that are critical for ligand binding.[17][18] NBO analysis can reveal the stabilizing effects of hyperconjugation arising from the fluorine substituents.[20]

Predicting Physicochemical Properties

Quantum chemical calculations can also be used to predict important physicochemical properties like the acid dissociation constant (pKa).[26] The pKa is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: A Comparative Analysis of Fluoroquinoline Isomers

To illustrate the practical application of these methods, consider a hypothetical study comparing three monofluorinated quinoline isomers: 3-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline. The following table summarizes the key computational data obtained using the B3LYP/6-311+G(d,p) level of theory with the SMD solvation model for water.

| Property | 3-Fluoroquinoline | 6-Fluoroquinoline | 8-Fluoroquinoline |

| Relative Energy (kcal/mol) | 0.25 | 0.00 | 0.89 |

| HOMO Energy (eV) | -6.85 | -6.92 | -6.88 |

| LUMO Energy (eV) | -1.23 | -1.15 | -1.20 |

| HOMO-LUMO Gap (eV) | 5.62 | 5.77 | 5.68 |

| Dipole Moment (Debye) | 3.45 | 1.89 | 2.56 |

| Calculated ¹⁹F Chemical Shift (ppm, relative to CFCl₃) | -115.2 | -120.5 | -118.9 |

| Predicted pKa | 4.10 | 4.55 | 4.30 |

This data reveals that 6-fluoroquinoline is the most thermodynamically stable isomer. The position of the fluorine atom significantly influences the electronic properties, with 3-fluoroquinoline having the smallest HOMO-LUMO gap, suggesting it may be the most reactive. The predicted ¹⁹F NMR chemical shifts are distinct for each isomer, allowing for their unambiguous identification. Furthermore, the calculated pKa values indicate that the basicity of the quinoline nitrogen is modulated by the position of the electron-withdrawing fluorine atom.

Conclusion: Integrating Computational Chemistry into the Drug Discovery Pipeline

Quantum chemical calculations offer a powerful and cost-effective approach to understanding the structure-property relationships of fluorinated quinoline isomers. By providing detailed insights into their electronic structure, reactivity, and spectroscopic properties, these computational methods can significantly accelerate the drug discovery process.[27] Integrating these techniques into the design-synthesis-test-analysis cycle allows for a more rational and efficient exploration of chemical space, ultimately leading to the identification of more promising drug candidates.

References

-

Shaker, B., et al. (2022). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]

-

Eda, M., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

-

Farnaby, J. H., et al. (2018). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science. Available at: [Link]

-

Brandenburg, J. G., et al. (2013). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research. Available at: [Link]

-

Singh, R. (2022). A Brief Review of Density Functional Theory and Solvation Model. ChemRxiv. Available at: [Link]

-

Mondragon, G., et al. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. ResearchGate. Available at: [Link]

-

Shaker, B., et al. (2022). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. Available at: [Link]

-

Gready, J. E., et al. (2023). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Available at: [Link]

-

Kubicki, D., et al. (2019). Time-Dependent Density Functional Theory (TDDFT) Study of the Excited Charge-Transfer State Formation of a Series of Aromatic Donor−Acceptor Systems. The Journal of Physical Chemistry A. Available at: [Link]

-

Zhu, X.-R., et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics. Available at: [Link]

-

Wead, A., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts. Available at: [Link]

-

Ioffe, I. N., et al. (2018). DFT study of the 1-aryl-1-fluoro-5-methylquasisilatrane stereoisomers: NBO and QTAIM analysis. Journal of Organometallic Chemistry. Available at: [Link]

-

Slavik, R., et al. (2016). Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. Journal of Neurochemistry. Available at: [Link]

-

Patel, K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]

-

Krivdin, L. B. (2021). Calculation of Fluorine and Nitrogen NMR Properties. La Trobe University Thesis. Available at: [Link]

-

da Costa, R. F., et al. (2009). Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work. ResearchGate. Available at: [Link]

-

Thapa, B., & Schlegel, H. B. (2016). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry A. Available at: [Link]

-

Fells, J., et al. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Available at: [Link]

-

Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

Jhaa, G. (2022). How to include solvent in the DFT calculations. YouTube. Available at: [Link]

-

TeBordo, C. (2024). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. TeBordo. Available at: [Link]

-

Bader, R. F. W. (2005). Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer. The Journal of Physical Chemistry A. Available at: [Link]

-

Avdović, E. H., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

Patel, K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]

-

Fogeron, M.-L., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. Available at: [Link]

-

Chambers, R. D., et al. (2004). Selective Direct Fluorination of Quinoline Derivatives. Journal of Fluorine Chemistry. Available at: [Link]

-

Brandenburg, J. G., et al. (2013). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research. Available at: [Link]

-

NWChem. Solvation Models. NWChem. Available at: [Link]

-

Cremer, D., et al. (2022). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. Molecules. Available at: [Link]

-

O'Hagan, D. (2016). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Communications. Available at: [Link]

-

Panneerselvam, M., et al. (2021). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules. Available at: [Link]

-

M’boungou, M. N., et al. (2018). NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. Computational Chemistry. Available at: [Link]

-

Toukach, F. V., & Widmalm, G. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications. Available at: [Link]

-

Cierpicki, T., & Grembecka, J. (2016). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Molecular Pharmaceutics. Available at: [Link]

-

Martin, B. R., et al. (2006). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wikipedia. Solvent model. Wikipedia. Available at: [Link]

-

Bader, R. F. W. (2005). QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. Available at: [Link]

-

Forni, A., et al. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of Computational Chemistry. Available at: [Link]

-

Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Solvation Models - NWChem [nwchemgit.github.io]

- 17. researchgate.net [researchgate.net]

- 18. Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 20. NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine [scirp.org]

- 21. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 26. semanticscholar.org [semanticscholar.org]

- 27. rroij.com [rroij.com]

Application Notes and Protocols: 6-Fluoro-3-methylquinoline as a Precursor for Novel 4-Aminoquinoline Antimalarial Agents

Introduction: The Enduring Importance of the Quinoline Scaffold in Antimalarial Drug Discovery

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum.[1] The quinoline class of compounds has historically been the cornerstone of antimalarial chemotherapy, with drugs like chloroquine and quinine saving millions of lives.[2] The core mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's food vacuole.[3] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Quinoline drugs are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[3]

The 4-aminoquinoline scaffold is particularly privileged in antimalarial drug design.[4][5] Structure-activity relationship (SAR) studies have consistently demonstrated that a halogen substituent on the quinoline ring and a basic dialkylaminoalkyl side chain at the 4-position are critical for potent antimalarial activity.[5][6] The urgent need for new antimalarials that can overcome existing resistance mechanisms has spurred research into novel quinoline derivatives.

This application note details the strategic use of 6-fluoro-3-methylquinoline as a versatile precursor for the synthesis of a new generation of 4-aminoquinoline-based antimalarial drug candidates. The incorporation of a fluorine atom at the 6-position is of particular interest, as fluorine substitution can significantly modulate a drug's metabolic stability, lipophilicity, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[7] The methyl group at the 3-position can also influence the molecule's conformation and interaction with its target. This guide provides detailed protocols for the synthesis of a target antimalarial agent from this precursor, along with insights into the underlying chemical principles and expected outcomes.

Strategic Synthetic Pathway Overview

The overall strategy to leverage 6-fluoro-3-methylquinoline for the synthesis of a potent 4-aminoquinoline antimalarial involves a three-stage process. This pathway is designed to be robust and adaptable for the generation of a library of analogues for further SAR studies.

Figure 1: Three-stage synthetic pathway from 6-fluoro-3-methylquinoline precursor to a target 4-aminoquinoline antimalarial agent.

Experimental Protocols

Stage 1: Synthesis of the 6-Fluoro-3-methyl-4-quinolone Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for constructing the quinolone ring system.[8] It involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[8] Microwave-assisted modifications of this reaction can significantly reduce reaction times and improve yields.[9]

Protocol 1: Synthesis of 6-Fluoro-3-methyl-4-quinolone

-

Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine 4-fluoroaniline (1.0 eq), ethyl α-methylacetoacetate (1.2 eq), and a catalytic amount of polyphosphoric acid (PPA) or Eaton's reagent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 140-160 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation is complete (as indicated by TLC), increase the temperature to 240-260 °C for an additional 20-40 minutes to facilitate the thermal cyclization.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Add ethanol to the solidified mass and heat to reflux to dissolve the product.

-

Cool the solution in an ice bath to precipitate the 6-fluoro-3-methyl-4-quinolone.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

| Parameter | Value | Reference |

| Starting Materials | 4-Fluoroaniline, Ethyl α-methylacetoacetate | [10][11] |

| Reaction Type | Gould-Jacobs Reaction | [8] |

| Catalyst | Polyphosphoric Acid (PPA) or Eaton's Reagent | [12] |

| Temperature (Condensation) | 140-160 °C | [9] |

| Temperature (Cyclization) | 240-260 °C | [8] |

| Expected Yield | 70-85% | [12] |

Stage 2: Chlorination of the 4-Quinolone

To facilitate the subsequent nucleophilic substitution with the diamine side chain, the hydroxyl group at the 4-position of the quinolone must be converted to a better leaving group, typically a chlorine atom. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[13][14]

Protocol 2: Synthesis of 4-Chloro-6-fluoro-3-methylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-fluoro-3-methyl-4-quinolone (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up and Purification:

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

| Parameter | Value | Reference |

| Starting Material | 6-Fluoro-3-methyl-4-quinolone | (from Stage 1) |

| Reagent | Phosphorus oxychloride (POCl₃) | [13][15] |

| Reaction Type | Chlorination | [14] |

| Temperature | Reflux (approx. 110 °C) | [13] |

| Expected Yield | 85-95% | [13] |

Stage 3: Attachment of the Diaminoalkane Side Chain

The final step in the synthesis of our target antimalarial is the nucleophilic aromatic substitution (SNAr) of the 4-chloro group with a suitable diaminoalkane side chain.[4] The N¹,N¹-diethylpentane-1,4-diamine side chain is a common feature in many potent 4-aminoquinoline antimalarials, including chloroquine.[6]

Protocol 3: Synthesis of N⁴-(6-Fluoro-3-methyl-4-quinolyl)-N¹,N¹-diethylpentane-1,4-diamine

-

Reaction Setup: In a sealed tube, combine 4-chloro-6-fluoro-3-methylquinoline (1.0 eq) and N¹,N¹-diethylpentane-1,4-diamine (3.0-5.0 eq). The diamine is often used in excess to act as both the nucleophile and a base to neutralize the HCl generated during the reaction. A high-boiling point solvent such as phenol or N-methyl-2-pyrrolidone (NMP) can be used, but the reaction can also be run neat.

-

Reaction Conditions: Heat the mixture to 130-160 °C for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dissolve the mixture in a dilute aqueous acid solution (e.g., 1 M HCl).

-

Wash the acidic solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and non-basic impurities.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH of 10-12.

-

Extract the product into an organic solvent like DCM or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product can be purified by column chromatography or by conversion to a salt (e.g., phosphate or hydrochloride) and recrystallization.

-

| Parameter | Value | Reference |

| Starting Materials | 4-Chloro-6-fluoro-3-methylquinoline, N¹,N¹-diethylpentane-1,4-diamine | [16][17] |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | [4] |

| Temperature | 130-160 °C | [4] |

| Expected Yield | 60-80% | [17] |

Structure-Activity Relationship (SAR) Insights

The design of this synthetic target is guided by established SAR principles for 4-aminoquinoline antimalarials.

Figure 2: Key structural features of the target 4-aminoquinoline and their putative roles in antimalarial activity.

-

The 4-Aminoquinoline Core: This planar aromatic system is believed to be essential for π-π stacking interactions with the porphyrin ring of heme, thereby inhibiting hemozoin formation.[5]

-

The 6-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 6-position can influence the basicity of the quinoline nitrogen and the overall electronic properties of the ring system.[7] This can impact drug accumulation and binding affinity. Fluorine can also block sites of metabolism, potentially increasing the drug's half-life.[7]

-

The 3-Methyl Group: The presence of a methyl group at the 3-position can introduce steric hindrance that may influence the planarity of the quinoline ring and its interaction with heme. It may also provide a site for metabolic modification.

-

The Diaminoalkane Side Chain: The basic terminal amino group is crucial for the accumulation of the drug in the acidic food vacuole of the parasite.[1] The length of the alkyl chain connecting the two nitrogen atoms is also critical for activity, with a 4- to 5-carbon chain often being optimal.[6]

Conclusion and Future Directions

The synthetic pathway and protocols outlined in this application note provide a comprehensive guide for researchers to utilize 6-fluoro-3-methylquinoline as a valuable precursor for the development of novel 4-aminoquinoline antimalarial agents. The modularity of this synthetic route, particularly in the final amination step, allows for the facile generation of a diverse library of analogues by varying the diamine side chain. This will enable in-depth exploration of the structure-activity relationships and the optimization of potency against both drug-sensitive and drug-resistant strains of P. falciparum. Further studies should focus on in vitro and in vivo evaluation of the synthesized compounds to determine their antimalarial efficacy, cytotoxicity, and pharmacokinetic profiles.

References

-

Trinity Student Scientific Review. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]

-

Pharma Attitude. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Frontiers. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

Hilaris Publisher. (2016, January 14). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Retrieved from [Link]

-

MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

-

PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. Retrieved from [Link]

-

American Chemical Society. (2022, April 25). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Retrieved from [Link]

-

PubMed. (n.d.). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct amination of γ-halo-β-ketoesters with anilines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 27). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. Retrieved from [Link]

- Google Patents. (n.d.). CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Retrieved from [Link]

-

Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

-

SpringerLink. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Retrieved from [Link]

-

ResearchGate. (2020, October 28). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

ChemBK. (n.d.). N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, April 5). Benign synthesis of terpene-based 1,4-p-menthane diamine. Retrieved from [Link]

Sources

- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 2. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. youtube.com [youtube.com]

- 7. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. ablelab.eu [ablelab.eu]

- 10. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 12. mdpi.com [mdpi.com]

- 13. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. derisilab.ucsf.edu [derisilab.ucsf.edu]

The Strategic Role of 6-Fluoro-3-methylquinoline in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocycle. This guide delves into the specific and strategic application of a key derivative, 6-Fluoro-3-methylquinoline , in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind the selection of this building block, detailing the influence of the 6-fluoro and 3-methyl substituents on molecular properties and biological activity. This document provides in-depth synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) data to empower researchers in the development of next-generation targeted therapies.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized modern medicine. Quinoline-based compounds have emerged as a highly successful class of kinase inhibitors due to their ability to mimic the adenine region of ATP and form key interactions within the kinase hinge region.[1][2] Several FDA-approved drugs, such as Bosutinib and Cabozantinib, feature the quinoline core, highlighting its importance in clinical oncology.[3]

The versatility of the quinoline ring allows for substitutions at various positions, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on the strategic use of the 6-Fluoro-3-methylquinoline moiety, a building block that offers distinct advantages in the design of novel kinase inhibitors.

The 6-Fluoro-3-methylquinoline Moiety: A Privileged Scaffold

The specific substitution pattern of 6-Fluoro-3-methylquinoline is not arbitrary; it is a result of careful optimization to enhance the drug-like properties of the resulting inhibitors.

The Role of the 6-Fluoro Substituent

The introduction of a fluorine atom at the 6-position of the quinoline ring has several beneficial effects:

-

Enhanced Binding Affinity: Fluorine is a highly electronegative atom that can participate in favorable interactions with the kinase active site, including hydrogen bonds and dipole-dipole interactions.

-

Modulation of Physicochemical Properties: The presence of fluorine can lower the pKa of the quinoline nitrogen, which can influence the compound's solubility, membrane permeability, and oral bioavailability.

-

Metabolic Stability: The C-F bond is very strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically susceptible position can significantly improve the half-life of a drug.

The Impact of the 3-Methyl Group

The methyl group at the 3-position also plays a crucial role:

-

Steric Guidance and Selectivity: The 3-methyl group can introduce steric hindrance that disfavors binding to certain kinases, thereby enhancing selectivity for the desired target. It can also orient the molecule within the binding pocket to optimize other interactions.

-

Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions with nonpolar residues in the kinase active site, contributing to overall binding affinity.

The combination of the 6-fluoro and 3-methyl groups provides a unique electronic and steric profile that can be exploited to develop highly potent and selective kinase inhibitors.

Synthetic Pathways to Kinase Inhibitors Utilizing 6-Fluoro-3-methylquinoline

A common and effective strategy for synthesizing 4-anilinoquinoline-based kinase inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline intermediate and a substituted aniline.[4][5] The following sections provide a detailed workflow and protocols for this approach, starting from the synthesis of the key 6-Fluoro-3-methylquinoline intermediates.

Workflow for the Synthesis of 4-Anilino-6-fluoro-3-methylquinoline Derivatives

The overall synthetic strategy can be visualized as a multi-step process, beginning with the construction of the quinoline core and culminating in the final kinase inhibitor.

Figure 1. General workflow for the synthesis of 4-anilino-6-fluoro-3-methylquinoline kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of key intermediates and a representative final product.

Protocol 1: Synthesis of 6-Fluoro-3-methylquinolin-4-ol

This protocol describes the synthesis of the quinolinol core via a Combes-type cyclization reaction.

Materials:

-

4-Fluoroaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Round-bottom flasks and reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Step 1: Condensation. In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction progress can be monitored by TLC.

-

Step 2: Cyclization. Cool the reaction mixture to below 80 °C. Cautiously add polyphosphoric acid (PPA) (10 eq by weight) in portions with vigorous stirring. Once the addition is complete, heat the mixture to 140-150 °C for 3 hours.

-

Step 3: Work-up. Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice with stirring.

-

Step 4: Neutralization and Precipitation. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

-

Step 5: Isolation and Purification. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield 6-fluoro-3-methylquinolin-4-ol.

Protocol 2: Synthesis of 4-Chloro-6-fluoro-3-methylquinoline

This protocol details the chlorination of the quinolinol to activate it for the subsequent SNAr reaction.

Materials:

-

6-Fluoro-3-methylquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (catalytic amount)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-fluoro-3-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

-

Step 2: Chlorination. Add a catalytic amount of DMF (e.g., 1-2 drops). Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. The reaction should become a clear solution.

-

Step 3: Quenching. Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Step 4: Neutralization. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral.

-

Step 5: Extraction. Extract the aqueous mixture with dichloromethane (3 x volume).

-

Step 6: Isolation. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-chloro-6-fluoro-3-methylquinoline.

Protocol 3: Synthesis of a Representative Kinase Inhibitor: N-(3-ethynylphenyl)-6-fluoro-3-methylquinolin-4-amine

This protocol illustrates the final SNAr coupling step to generate a 4-anilinoquinoline derivative.

Materials:

-

4-Chloro-6-fluoro-3-methylquinoline

-

3-Ethynylaniline

-

Isopropanol or other suitable high-boiling solvent

-

Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)

-

Stirring and heating apparatus

Procedure:

-

Step 1: Reaction Setup. To a solution of 4-chloro-6-fluoro-3-methylquinoline (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).

-

Step 2: Coupling Reaction. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Step 4: Purification. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(3-ethynylphenyl)-6-fluoro-3-methylquinolin-4-amine.

-

Step 5 (Optional): Salt Formation. For improved solubility and handling, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of isopropanol and adding a solution of HCl in isopropanol. The resulting salt can be collected by filtration.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an iterative process of design, synthesis, and testing. The following table summarizes hypothetical SAR data for a series of 6-fluoro-3-methylquinoline derivatives, illustrating the impact of substitutions on the aniline ring.

| Compound ID | R Group (on Aniline) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |

| 1a | -H | 150 | 2500 | 16.7 |

| 1b | 3-ethynyl | 15 | 1800 | 120 |

| 1c | 4-methoxy | 80 | 1200 | 15 |

| 1d | 3-chloro | 45 | 3500 | 77.8 |

| 1e | 4-(morpholinomethyl) | 25 | 900 | 36 |

Analysis of SAR Data:

-

Impact of the 3-ethynyl group (1b): The introduction of a small, rigid alkyne at the meta position significantly improves potency against Kinase A, likely by accessing a small hydrophobic pocket. This modification also enhances selectivity over Kinase B.

-

Effect of an electron-donating group (1c): A methoxy group at the para position results in a moderate decrease in potency compared to the unsubstituted analog (1a), suggesting that electron-donating groups may not be optimal for this position.

-

Influence of a halogen (1d): A chloro group at the meta position improves potency, possibly through halogen bonding or by favorably altering the electronics of the aniline ring.

-

Role of a solubilizing group (1e): The addition of a morpholinomethyl group at the para position maintains good potency while likely improving the aqueous solubility of the compound, a desirable property for drug candidates.

Conclusion

6-Fluoro-3-methylquinoline is a valuable and strategic building block in the synthesis of advanced kinase inhibitors. The specific substitution pattern of this scaffold provides a favorable combination of electronic, steric, and metabolic properties that can be leveraged to develop potent, selective, and drug-like candidates. The synthetic routes outlined in this guide, centered around the robust nucleophilic aromatic substitution of a 4-chloroquinoline intermediate, offer a reliable and adaptable platform for the generation of diverse libraries of 4-anilinoquinoline derivatives. By understanding the structure-activity relationships and applying the detailed protocols provided, researchers can accelerate the discovery and development of novel kinase inhibitors for the treatment of a wide range of diseases.

References

- Lien, T. P., et al. (2019). Design, synthesis and biological evaluation of 4,6,7-substituted quinoline derivatives as potent c-Met inhibitors. Molecules, 24(12), 2275. [Link]